molecular formula C19H18N2O5 B7761727 Ethyl 4-{[(4-cyano-2-methoxyphenoxy)acetyl]amino}benzoate

Ethyl 4-{[(4-cyano-2-methoxyphenoxy)acetyl]amino}benzoate

Cat. No.: B7761727
M. Wt: 354.4 g/mol
InChI Key: PWCRFNDHNJSIJH-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-cyano-2-methoxyphenoxy)acetyl]amino}benzoate is a synthetic benzoate ester derivative characterized by a complex substituent pattern. Its molecular formula is C₁₉H₁₈N₂O₅ (MW: 354.36 g/mol) . The structure includes:

  • A 4-cyano-2-methoxyphenoxy group, contributing electron-withdrawing properties and steric effects.
  • An ethyl benzoate moiety, influencing lipophilicity and metabolic stability.

While direct biological activity data are sparse, its structural features align with analogs studied for antibacterial and enzyme-modulating properties .

Properties

IUPAC Name

ethyl 4-[[2-(4-cyano-2-methoxyphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-3-25-19(23)14-5-7-15(8-6-14)21-18(22)12-26-16-9-4-13(11-20)10-17(16)24-2/h4-10H,3,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCRFNDHNJSIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(4-cyano-2-methoxyphenoxy)acetyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Preparation of 4-cyano-2-methoxyphenol: This intermediate can be synthesized by the nitration of 2-methoxyphenol followed by reduction and subsequent cyanation.

    Formation of 4-cyano-2-methoxyphenoxyacetic acid: This step involves the reaction of 4-cyano-2-methoxyphenol with chloroacetic acid in the presence of a base.

    Acetylation: The resulting 4-cyano-2-methoxyphenoxyacetic acid is then acetylated using acetic anhydride to form the acetylated intermediate.

    Coupling with Ethyl 4-aminobenzoate: Finally, the acetylated intermediate is coupled with ethyl 4-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-cyano-2-methoxyphenoxy)acetyl]amino}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially leading to further functionalization.

    Reduction: The cyano group can be reduced to an amine group, which can then participate in further reactions.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-{[(4-cyano-2-hydroxyphenoxy)acetyl]amino}benzoate.

    Reduction: Formation of Ethyl 4-{[(4-amino-2-methoxyphenoxy)acetyl]amino}benzoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{[(4-cyano-2-methoxyphenoxy)acetyl]amino}benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[(4-cyano-2-methoxyphenoxy)acetyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the cyano group and the acetylamino group can facilitate interactions with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
Ethyl 4-{[(4-cyano-2-methoxyphenoxy)acetyl]amino}benzoate (N/A) C₁₉H₁₈N₂O₅ 354.36 4-cyano, 2-methoxy phenoxy; acetyl amino; ethyl ester Discontinued commercial status; structural similarity to bioactive amides .
Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate (1393484-96-2) C₁₈H₁₅BrNO₅ 413.22 4-bromo, 2-formyl phenoxy; acetyl amino; ethyl ester Bromine enhances electrophilicity; formyl group enables Schiff base formation .
Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate (111200-10-3) C₁₇H₁₅Cl₂NO₄ 368.21 2,4-dichloro phenoxy; acetyl amino; ethyl ester Chlorine substituents increase hydrophobicity; potential agrochemical applications .
Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate (18172-26-4) C₂₁H₂₂NO₇ 399.40 2-ethoxy, 4-formyl phenoxy; acetyl amino; ethyl ester Ethoxy group improves metabolic stability; formyl allows conjugation .
Ethyl 4-[[2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate (536716-78-6) C₂₇H₂₁N₅O₆S 535.55 Pyrimidoindole sulfanyl; nitro group; acetyl amino; ethyl ester Nitro group enhances redox activity; sulfur aids in metal coordination .
Ethyl 4-({2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]vinyl}amino)benzoate (N/A) C₂₂H₁₉N₃O₃S 405.47 Cyano-vinyl-thiazole; 4-methoxyphenyl; ethyl ester Thiazole moiety may confer antimicrobial activity .

Key Structural and Functional Comparisons:

In contrast, 4-bromo (CAS 1393484-96-2) and 2,4-dichloro (CAS 111200-10-3) substituents increase halogen bonding and lipophilicity, favoring membrane penetration . Formyl groups (CAS 1393484-96-2, 18172-26-4) enable covalent modifications (e.g., Schiff base formation), useful in prodrug design .

Impact on Physicochemical Properties :

  • The target compound’s methoxy group improves solubility via hydrogen bonding, whereas ethoxy (CAS 18172-26-4) and chloro (CAS 111200-10-3) substituents increase logP values, enhancing blood-brain barrier permeability .
  • The pyrimidoindole sulfanyl group (CAS 536716-78-6) introduces steric bulk and redox activity, likely limiting oral bioavailability .

Biological and Industrial Applications :

  • Compounds with nitro (CAS 536716-78-6) or thiazole (CAS N/A) moieties show promise in antimicrobial and anticancer research .
  • The discontinued status of the target compound (CAS N/A) may reflect challenges in synthesis scalability or insufficient efficacy in early-stage trials .

Research Findings and Implications

  • Synthetic Accessibility: The target compound and its analogs are synthesized via nucleophilic acyl substitution or condensation reactions, often involving phenoxyacetyl chlorides and ethyl 4-aminobenzoate .
  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., cyano, nitro) correlate with enhanced enzyme inhibition, as seen in benzoxazinone derivatives with antibacterial activity . Halogenated analogs (e.g., bromo, chloro) exhibit improved thermal stability, making them candidates for material science applications .

Biological Activity

Ethyl 4-{[(4-cyano-2-methoxyphenoxy)acetyl]amino}benzoate is a synthetic organic compound with significant potential in medicinal chemistry and biological research. Its complex structure includes a cyano group, methoxyphenoxy group, and acetylamino group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H17N2O5
  • Molecular Weight : 354.36 g/mol
  • Key Functional Groups : Cyano, methoxyphenoxy, acetylamino

The presence of these functional groups enhances the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyano group can facilitate binding through hydrogen bonding and hydrophobic interactions, while the acetylamino group may enhance solubility and bioavailability.

Biological Activities

  • Anticancer Activity
    • Preliminary studies indicate that derivatives of similar compounds exhibit anticancer properties by inducing apoptosis in cancer cells. For example, a related compound demonstrated significant effects against Ehrlich ascites carcinoma (EAC) cells in vivo, showing potential as a chemotherapeutic agent through mechanisms involving caspase activation and reduction of osteopontin levels .
  • Antioxidant Effects
    • The compound may also exhibit antioxidant activities, which are crucial for protecting cells from oxidative stress and related damage. This property is essential for its potential use in therapies targeting oxidative stress-related diseases.
  • Enzyme Inhibition
    • This compound may inhibit specific enzymes involved in disease pathways, thereby modulating physiological responses.

Case Studies

  • In Vivo Studies
    • A study on related cyano compounds highlighted their efficacy in reducing tumor volume and promoting apoptosis in cancer models. These findings suggest that this compound could have similar therapeutic effects .
  • Docking Studies
    • Molecular docking studies have shown favorable interactions between similar compounds and key biological receptors (e.g., caspase 3), indicating potential pathways through which this compound may exert its effects .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundContains cyano and methoxy groupsPotential anticancer and antioxidant
Ethyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoateLacks cyano groupReduced reactivity
Ethyl 4-{[(4-cyano-2-hydroxyphenoxy)acetyl]amino}benzoateContains hydroxyl instead of methoxyAltered chemical properties

This table illustrates how variations in functional groups can significantly influence the biological activity and therapeutic potential of related compounds.

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